![molecular formula C32H30S2 B3087272 4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) CAS No. 1172135-81-7](/img/structure/B3087272.png)
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Overview
Description
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) is a compound of significant interest to the scientific community due to its potential applications in research and development. This compound is a derivative of benzene, which is a hydrocarbon and is composed of six carbon atoms and six hydrogen atoms. It has a molecular weight of 300.48 g/mol and a melting point of 218-219 °C. This compound is produced through a process of sublimation, which is a purification technique used to separate substances of different boiling points. The purpose of
Scientific Research Applications
Detection of Radioactivity
The compound is widely used to detect radioactivity by scintillation counting . This process involves the emission of light when a radioactive substance interacts with a special material, which is then detected and counted.
Use in Polymeric Solar Cells
The compound can be used as a donor molecule in polymeric solar cells (PSCs) . These are a type of photovoltaic technology that uses organic polymers to convert sunlight into electricity.
Fabrication of Organic Thin-Film Transistors
The compound can also be used in the fabrication of organic thin-film transistors (OTFTs) . OTFTs are a type of transistor that uses an organic semiconductor in its channel.
Phototoxicity Against Microorganisms
The compound has been shown to be phototoxic against several types of microorganisms . This means it can kill or inhibit the growth of these organisms when exposed to light.
Production of Singlet Oxygen
The compound is capable of producing singlet oxygen . Singlet oxygen is a highly reactive form of oxygen that is used in various chemical reactions.
Use in Scintillation Cocktails
The compound is utilized as a secondary scintillator in scintillation cocktails . These are solutions that emit light when struck by ionizing radiation, and are used in radiation detectors.
Mechanism of Action
Target of Action
The primary target of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene is organic synaptic transistors . These transistors are crucial components in electronic devices, where they amplify or switch electronic signals and electrical power.
Mode of Action
The compound interacts with its targets by forming monolayer molecular crystals on the organic synaptic transistors . This interaction results in functions similar to biological synapses, including excitatory postsynaptic current (EPSC), pair-pulse facilitation, and short/long-term memory .
Biochemical Pathways
The compound’s ability to mimic biological synapses suggests it may influence pathways related to signal transmission in neurons .
Result of Action
The action of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene results in the realization of functions similar to biological synapses, including excitatory postsynaptic current (EPSC), pair-pulse facilitation, and short/long-term memory . These effects suggest the compound could have potential applications in the development of advanced electronic devices.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene.
properties
IUPAC Name |
2-(4-hexylphenyl)-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30S2/c1-2-3-4-6-9-24-12-14-26(15-13-24)30-22-23-32(34-30)28-18-16-27(17-19-28)31-21-20-29(33-31)25-10-7-5-8-11-25/h5,7-8,10-23H,2-4,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIUYXTRPAAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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